molecular formula C7H6ClNS B1402816 1-(5-Chloropyridin-3-yl)ethanethione CAS No. 1380571-80-1

1-(5-Chloropyridin-3-yl)ethanethione

Cat. No.: B1402816
CAS No.: 1380571-80-1
M. Wt: 171.65 g/mol
InChI Key: AKUPFQNTDIJUMG-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-3-yl)ethanethione (CAS: 1380571-80-1) is a sulfur-containing heterocyclic compound characterized by a thione (C=S) group attached to an ethane backbone and a 5-chloropyridin-3-yl substituent. Its molecular formula is C₇H₅ClNS, with a molecular weight of 170.64 g/mol (calculated).

Properties

IUPAC Name

1-(5-chloropyridin-3-yl)ethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNS/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUPFQNTDIJUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)C1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-3-yl)ethanethione typically involves the reaction of 5-chloropyridine-3-carbaldehyde with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethanethione group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyridin-3-yl)ethanethione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chloropyridin-3-yl)ethanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-3-yl)ethanethione involves its interaction with specific molecular targets. The compound’s ethanethione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1-(Piperidin-1-yl)ethanethione (CAS: 5309-92-2)

  • Molecular Formula : C₇H₁₃NS
  • Key Features: Contains a piperidine ring instead of a chloropyridine.
  • Synthesis : Achieved in 90% yield via optimized routes involving thiocarbonyl transfer reagents, as reported by LookChem .
  • Comparison : The chloropyridine substituent in 1-(5-Chloropyridin-3-yl)ethanethione likely enhances electrophilicity at the thione sulfur compared to the piperidine analog, influencing its participation in cycloaddition or alkylation reactions.

Chloropyridinyl Esters and Amides

details multiple 5-chloropyridin-3-yl derivatives with ester or amide functionalities (e.g., compounds 51–61 ):

Compound ID Functional Group Physical State Notable Spectral Data (¹H NMR)
51 4-Aminobenzoate White solid δ 8.42 (s, 1H, pyridine-H), 6.68 (d, 2H, NH₂)
61 Thiophene-2-carboxamide White solid δ 8.78 (s, 1H, pyridine-H), 7.45 (d, 1H, thiophene-H)
  • Spectroscopy: The thione group in this compound would show distinct ¹³C NMR shifts (~200–220 ppm for C=S) compared to carbonyl carbons in esters (~165–175 ppm) .

Chloropyridinyl Ketones

1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS: Listed in )

  • Molecular Formula: C₈H₇ClNO
  • Key Features : A ketone (C=O) replaces the thione. The methyl group at the pyridine’s 5-position alters steric and electronic profiles.
  • Comparison : The ketone’s higher electronegativity may increase hydrogen-bonding capacity compared to the thione, affecting crystallization behavior and biological target interactions .

Sulfur-Containing Chloropyridinyl Derivatives

describes sulfonamide derivatives (e.g., N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)thiophene-2-sulfonamide):

  • Functional Groups : Sulfonamide (-SO₂NH-) vs. thione (C=S).
  • Biological Relevance: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while thiones may act as metal chelators or radical scavengers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Chloropyridin-3-yl)ethanethione
Reactant of Route 2
1-(5-Chloropyridin-3-yl)ethanethione

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